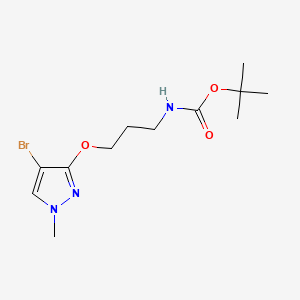
tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate: is a chemical compound that features a tert-butyl carbamate group linked to a pyrazole ring via a propyl chain. The presence of the bromine atom on the pyrazole ring and the tert-butyl group makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Alkylation: The brominated pyrazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Carbamate formation: Finally, the tert-butyl carbamate group is introduced by reacting the alkylated pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to pyrazole N-oxides, while substitution reactions can yield various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a starting point for the development of new drugs or bioactive molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable building block for various applications.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism depends on the specific biological context and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler compound with similar structural features but lacking the carbamate and propyl groups.
tert-Butyl 3-bromopropylcarbamate: Similar in structure but without the pyrazole ring.
tert-Butyl (3-azidopropyl)carbamate: Contains an azide group instead of the bromine atom.
Uniqueness
The uniqueness of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the bromine atom, pyrazole ring, and carbamate group provides multiple sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H20BrN3O3 |
|---|---|
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
tert-butyl N-[3-(4-bromo-1-methylpyrazol-3-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O3/c1-12(2,3)19-11(17)14-6-5-7-18-10-9(13)8-16(4)15-10/h8H,5-7H2,1-4H3,(H,14,17) |
InChI-Schlüssel |
JUHVMDQUSQZMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCOC1=NN(C=C1Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
![Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13918118.png)
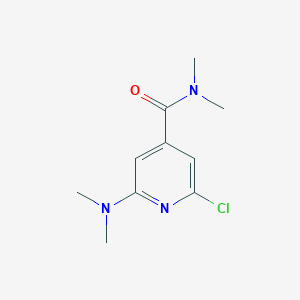
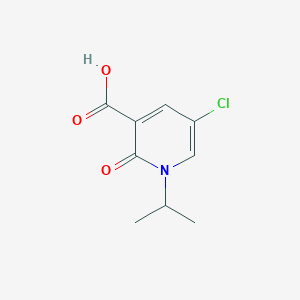
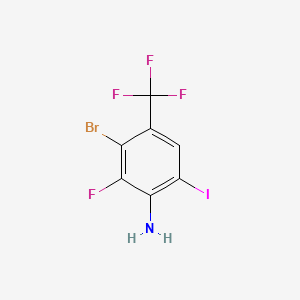
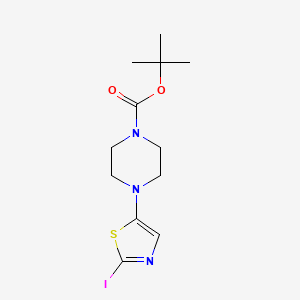
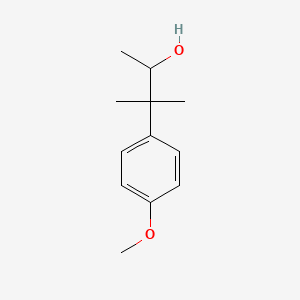
![2-[(5S,7R)-3-amino-1-adamantyl]acetic acid](/img/structure/B13918130.png)
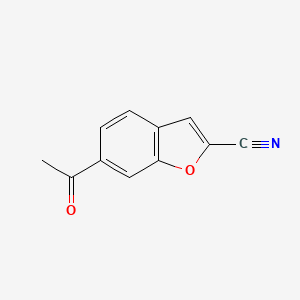
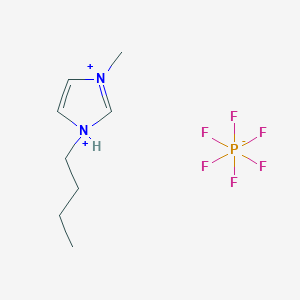
![4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one](/img/structure/B13918144.png)
![2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B13918146.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester](/img/structure/B13918151.png)

